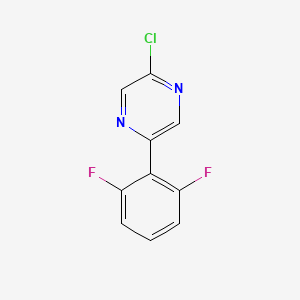
2-Chloro-5-(2,6-difluorophenyl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(2,6-difluorophenyl)pyrazine is an organic compound with the molecular formula C10H5ClF2N2. It is a member of the pyrazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,6-difluorophenyl)pyrazine typically involves the reaction of 2,6-difluoroaniline with 2-chloropyrazine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium as a catalyst and boron reagents to facilitate the formation of the carbon-carbon bond . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
2-Chloro-5-(2,6-difluorophenyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrazine derivative, while coupling reactions can produce more complex aromatic systems .
科学的研究の応用
2-Chloro-5-(2,6-difluorophenyl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
作用機序
The mechanism of action of 2-Chloro-5-(2,6-difluorophenyl)pyrazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins .
類似化合物との比較
Similar Compounds
2,6-Dichloropyrazine: Another pyrazine derivative with similar structural features but different substituents.
2-Chloro-4-methylpyrimidine: A related compound with a pyrimidine ring instead of a pyrazine ring.
5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine: A more complex pyrazine derivative with additional functional groups
Uniqueness
2-Chloro-5-(2,6-difluorophenyl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized compounds and materials .
特性
分子式 |
C10H5ClF2N2 |
|---|---|
分子量 |
226.61 g/mol |
IUPAC名 |
2-chloro-5-(2,6-difluorophenyl)pyrazine |
InChI |
InChI=1S/C10H5ClF2N2/c11-9-5-14-8(4-15-9)10-6(12)2-1-3-7(10)13/h1-5H |
InChIキー |
SJBLCAREZCYPPF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)C2=CN=C(C=N2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13207406.png)
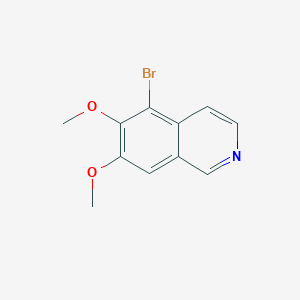
![2-[(2-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13207420.png)
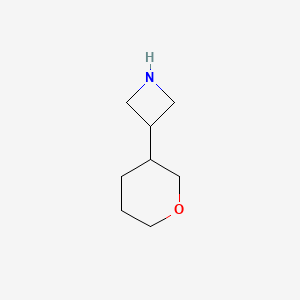
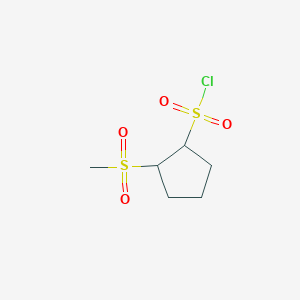
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine trihydrochloride](/img/structure/B13207436.png)
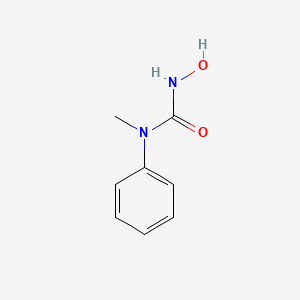
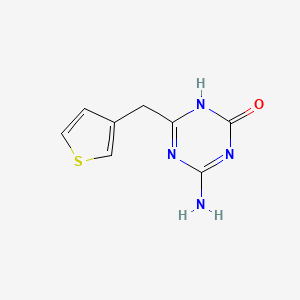
![2,3-Diazabicyclo[2.2.1]heptane](/img/structure/B13207456.png)
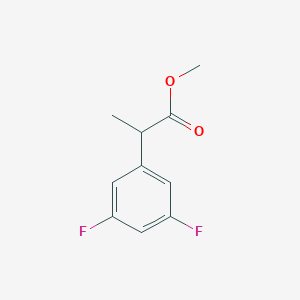
![Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13207468.png)
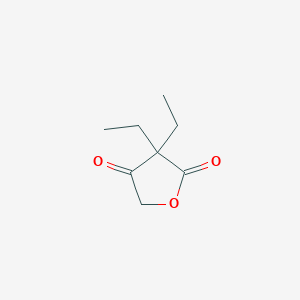
![6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13207477.png)

